molecular formula C11H13FO3 B8485917 Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate

Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate

Cat. No.: B8485917
M. Wt: 212.22 g/mol
InChI Key: NGINEMZGYSVBMU-UHFFFAOYSA-N
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Description

Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to a propanoate moiety, which is further substituted with a 2-fluoro-5-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate typically involves the esterification of 3-(2-fluoro-5-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 3-(2-fluoro-5-oxophenyl)propanoic acid.

    Reduction: Ethyl 3-(2-fluoro-5-hydroxyphenyl)propanol.

    Substitution: Ethyl 3-(2-iodo-5-hydroxyphenyl)propanoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate can be compared with other similar compounds such as:

    Ethyl 3-(2-hydroxyphenyl)propanoate: Lacks the fluorine atom, which may result in different biological activity and physicochemical properties.

    Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

    Ethyl 3-(2-bromo-5-hydroxyphenyl)propanoate:

This compound stands out due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 3-(2-fluoro-5-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H13FO3/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7,13H,2-3,6H2,1H3

InChI Key

NGINEMZGYSVBMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(2-fluoro-5-methoxyphenyl)propanoate (100 mg) in dichloromethane (3.0 mL) was added dropwise a 1.0 M solution of boron tribromide in dichloromethane (0.15 mL) at −15° C., and the mixture was stirred at −15° C. for 5 hr. Water (20 ml) was added dropwise to the reaction mixture, and the mixture was extracted with dichloromethane. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (60 mg) as a colorless oil. This compound was used for the next step without further purification.
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100 mg
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reactant
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solution
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3 mL
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0.15 mL
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20 mL
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